molecular formula C16H16BrN3 B8242888 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

Cat. No.: B8242888
M. Wt: 330.22 g/mol
InChI Key: LYSXECISIDKMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a benzimidazole derivative featuring a bromo substituent at the 5-position of the benzimidazole core, a methyl group at the 1-position, and a para-substituted N,N-dimethylaniline moiety. Its synthesis typically involves condensation reactions between substituted o-phenylenediamines and aldehydes, followed by functional group modifications .

Properties

IUPAC Name

4-(5-bromo-1-methylbenzimidazol-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3/c1-19(2)13-7-4-11(5-8-13)16-18-14-10-12(17)6-9-15(14)20(16)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXECISIDKMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    N-Methylation: The methylation of the benzimidazole nitrogen can be performed using methyl iodide or dimethyl sulfate.

    Coupling with dimethylaniline: The final step involves the coupling of the brominated benzimidazole with N,N-dimethylaniline, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound is part of a broader class of imidazole derivatives that have shown promising anticancer properties. Research indicates that imidazole-based compounds can interact with biological targets, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that certain imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colorectal cancers . The unique electron-rich structure of the imidazole ring allows for effective binding with DNA and other cellular components, enhancing its therapeutic efficacy.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death. For example, a study highlighted that a related imidazole complex exhibited superior potency compared to cisplatin in treating resistant cancer cell lines by inducing apoptosis through p53-independent pathways .

Supramolecular Chemistry

Formation of Supramolecular Complexes
The ability of 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline to form supramolecular complexes is another area of interest. Supramolecular chemistry focuses on non-covalent interactions between molecules, which can lead to the formation of complex structures with enhanced functionalities. The imidazole moiety facilitates interactions through hydrogen bonding and π–π stacking, making it suitable for applications in drug delivery systems and as imaging agents .

Ion Receptors and Sensing Applications
Imidazole derivatives are also being explored for their ion-binding capabilities. The nitrogen atoms in the imidazole ring can coordinate with metal ions, which is beneficial for developing sensors or receptors for detecting specific ions or molecules in biological systems. This property can be leveraged in environmental monitoring or medical diagnostics .

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated that imidazole complexes showed IC50 values lower than traditional chemotherapeutics like cisplatin against certain cancer cell lines .Suggests potential for developing more effective anticancer agents with reduced side effects.
Research on Supramolecular ChemistryExplored the formation of supramolecular complexes involving imidazole derivatives; highlighted their role in drug delivery systems .Indicates a pathway for enhancing drug efficacy through targeted delivery mechanisms.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases, topoisomerases, or other critical enzymes involved in cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-(5-Fluoro-1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (HI-B1)

  • Structure : Fluorine replaces bromine at the 5-position; lacks the 1-methyl group.
  • Synthesis: Condensation of 4-fluoro-1,2-phenylenediamine with 4-(dimethylamino)benzaldehyde under reflux .
  • Properties : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to bromine. This may enhance solubility and influence binding affinity in biological targets .
  • Applications : Investigated as a β-catenin-TCF4 interaction inhibitor in colorectal cancer research .

4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (Compound 32)

  • Structure : Dichloro substituents at 5- and 6-positions; lacks the 1-methyl group.
  • Synthesis : Cyclization of dichloro-substituted precursors followed by coupling with dimethylaniline .
  • Properties: Higher melting point (265–266°C vs. ~250°C for bromo analog) due to increased halogen-induced intermolecular forces.
  • Applications : Demonstrated antiproliferative activity against human cancer cell lines .
Substituent Variations on the Benzimidazole Core

4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline

  • Structure: No substituents on the benzimidazole core.
  • Synthesis : Base-mediated intramolecular N-arylation in water, yielding 70% purity .
  • Properties : Lower molecular weight (237.30 g/mol vs. 316.21 g/mol for the bromo-methyl analog) and reduced steric bulk. The absence of bromo and methyl groups simplifies synthesis but diminishes photostability in optoelectronic applications .

Schiff Base Derivatives (e.g., Compound 28)

  • Structure : Imine linkage (-CH=N-) between benzimidazole and dimethylaniline.
  • Synthesis: Refluxing 2-amino-benzimidazole derivatives with 4-N,N-dimethylaminobenzaldehyde .
  • Properties : Extended conjugation via the imine group shifts absorption/emission spectra, making these compounds suitable for fluorescent sensors or OLED materials .
Methyl-Substituted Analogs

N-Methyl-1H-benzo[d]imidazol-2-amine Derivatives

  • Structure : Methyl group at the 1-position but lacking bromo and dimethylaniline groups.
  • Properties : The 1-methyl group enhances metabolic stability by blocking N-demethylation pathways, a critical factor in drug design .
Spectral Data Comparison
Compound IR (C=N stretch, cm⁻¹) $^1$H-NMR (N(CH$3$)$2$, δ ppm) Melting Point (°C)
Target Compound 1612 3.01 (s, 6H) ~250 (estimated)
4-(5-Fluoro-1H-analog) (HI-B1) 1610 3.01 (s, 6H) 220–225
4-(5,6-Dichloro-analog) (32) 1612 3.01 (s, 6H) 265–266
4-(1H-Benzo[d]imidazol-2-yl) analog 1615 3.00 (s, 6H) 272–274

Biological Activity

4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₆BrN₃
  • Molecular Weight : 330.22 g/mol
  • CAS Number : 2845128-58-5

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, exhibit significant antimicrobial properties. A study reported that related compounds displayed activity against various bacterial strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and fungal pathogens like Candida albicans .

Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylanilineC. albicansTBD
Indolylbenzo[d]imidazolesS. aureus< 1 µg/mL
Indolylbenzo[d]imidazolesE. coliTBD

The exact MIC for 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline remains to be determined in specific assays. However, similar compounds have shown promising results.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well documented. A study focused on palladium(II) and platinum(II) complexes with benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines . The mechanisms proposed include the inhibition of DNA synthesis and interference with cellular signaling pathways.

Case Study: Anticancer Activity
In a recent investigation, compounds similar to 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline were tested against human cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Inhibition of FtsZ Protein : Compounds containing a benzimidazole fragment have been shown to inhibit FtsZ, a protein crucial for bacterial cell division .
  • Antifungal Mechanisms : Similar compounds have demonstrated the ability to disrupt fungal cell wall synthesis or function .
  • Cytotoxic Effects on Cancer Cells : The induction of apoptosis via mitochondrial pathways is a common mechanism observed in related compounds .

Q & A

What are the common synthetic routes for 4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, and how is reaction efficiency optimized?

Basic Research Question
The compound is synthesized via multi-step protocols involving condensation, alkylation, and coupling reactions. For example, microwave-assisted synthesis (MAS) reduces reaction times significantly. In one study, palladium-catalyzed C–N bond formation achieved yields of 75% under optimized conditions (110°C, 15 min) . Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for efficiency. Purity is validated via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?

Basic Research Question
Key techniques include:

  • IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, benzimidazole ring vibrations at 1600–1450 cm⁻¹) .
  • NMR (¹H and ¹³C) : Identify substituent patterns (e.g., N,N-dimethylaniline protons at δ 2.8–3.2 ppm; benzimidazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 386) and fragmentation patterns validate the structure .

How does the bromo-substitution at the 5-position of the benzimidazole ring influence bioactivity compared to other halogenated analogs?

Advanced Research Question
The bromine atom enhances electrophilic character and lipophilicity, improving receptor binding. Studies on similar bromo-benzimidazoles show higher affinity for targets like angiotensin II receptors (IC₅₀ = 0.8 nM) compared to chloro analogs (IC₅₀ = 2.3 nM) . However, steric effects may reduce activity in bulkier targets, requiring structure-activity relationship (SAR) studies to balance electronic and steric factors .

What computational methods are used to predict binding affinity and interaction mechanisms with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like hMGL or BLT2. For example, docking studies reveal hydrogen bonding between the benzimidazole nitrogen and Thr237 in hMGL’s active site (binding energy = -9.2 kcal/mol) . Density Functional Theory (DFT) calculations further optimize charge distribution and frontier molecular orbitals for target compatibility .

How can contradictions in pharmacological data across studies be systematically resolved?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., cell lines, pH, temperature) or dosage variations. For instance, SDZ NVI-085’s α₁-adrenergic activity varied 10-fold between murine and human models due to receptor isoform differences . Meta-analysis frameworks (e.g., PRISMA guidelines) and standardized protocols (e.g., fixed IC₅₀ measurement conditions) are recommended to harmonize data .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question
Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials. HPLC analysis identifies primary degradation products (e.g., de-brominated analogs at Rₜ = 4.2 min). Buffered solutions (pH 7.4) enhance stability compared to acidic/basic conditions .

Which in vivo models are most suitable for evaluating pharmacokinetics and toxicity?

Advanced Research Question
Rodent models (e.g., ICR mice) assess bioavailability and metabolism. For example, 12(S)-HPETE analogs showed dose-dependent scratching behavior (ED₅₀ = 1.2 mg/kg), linked to BLT2 receptor activation . Microsomal studies (rat liver S9 fractions) predict hepatic clearance pathways, while LC-MS/MS quantifies plasma concentrations (Cₘₐₓ = 2.3 µg/mL at 1 h post-dose) .

How does the compound’s molecular conformation impact its activity in solid vs. solution states?

Advanced Research Question
Single-crystal X-ray diffraction reveals planar benzimidazole-aniline systems (dihedral angle = 8.5°), favoring π-π stacking in crystal lattices. In solution, NMR NOESY experiments show dynamic rotation around the C-N bond, affecting target engagement . Conformational rigidity introduced by substituents (e.g., methyl groups) can enhance binding entropy .

What strategies mitigate synthetic challenges such as low yields or byproduct formation?

Advanced Research Question
Byproducts (e.g., dimerization products) are minimized via slow addition of reagents (e.g., propyl bromide) and inert atmospheres (N₂/Ar). Catalytic systems like CuI/DBU improve coupling efficiency (yields >80%) . Purification via flash chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound with >95% purity .

How are environmental impacts and degradation pathways evaluated for this compound?

Advanced Research Question
Project INCHEMBIOL frameworks assess abiotic/biotic degradation. Hydrolysis half-lives (t₁/₂ = 32 days at pH 7) and photolysis rates (UV-Vis) are measured. Ecotoxicity assays (e.g., Daphnia magna LC₅₀ = 12 mg/L) inform risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.